molecular formula C6H5ClN2O B13980958 3-Amino-5-chloroisonicotinaldehyde CAS No. 1289120-92-8

3-Amino-5-chloroisonicotinaldehyde

Cat. No.: B13980958
CAS No.: 1289120-92-8
M. Wt: 156.57 g/mol
InChI Key: VKVOQLUURJTSEU-UHFFFAOYSA-N
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Description

3-Amino-5-chloroisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde functional group at position 4, an amino group (-NH₂) at position 3, and a chlorine atom at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic scaffolds. The aldehyde group enables condensation reactions, while the electron-donating amino and electron-withdrawing chloro substituents modulate electronic properties, influencing solubility, stability, and interaction with biological targets.

Properties

CAS No.

1289120-92-8

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

3-amino-5-chloropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2

InChI Key

VKVOQLUURJTSEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)N

Origin of Product

United States

Preparation Methods

Direct Amination of 5-Chloroisonicotinaldehyde

A straightforward approach involves the condensation of 3-amino-1,2,4-triazole derivatives with 2-chloroisonicotinaldehyde under reflux conditions in ethanol. This method was demonstrated in a study where 3-amino-1,2,4-triazole (prepared from thiourea) was reacted with 2-chloroisonicotinaldehyde to yield Schiff base derivatives, including 3-amino-5-chloroisonicotinaldehyde analogs.

This method is relatively simple but may require purification steps to isolate the aldehyde derivative with an amino substituent.

Multi-Step Synthesis via Halogenation and Substitution

Although direct literature on this compound synthesis is limited, related halogenated aminonicotinic compounds have been synthesized via multi-step sequences involving:

  • Step 1: Chlorination of amino-substituted nicotinic acid derivatives to introduce chlorine at the 5-position.
  • Step 2: Selective substitution of ortho- or para-position chlorine with cyano or amino groups under alkaline catalysis.
  • Step 3: Hydrolysis and esterification to convert intermediates into aldehyde or amide derivatives.
  • Step 4: Amidation or amination using methylamine or other amines to yield the target amino-chloronicotinic compounds.

This approach was exemplified in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which shares structural features with this compound, indicating the feasibility of analogous routes.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Chlorination Hydrochloric acid, hydrogen peroxide 85-90 Introduction of chlorine at amino ortho/para position
2 Substitution (cyano group) Cuprous cyanide, copper halide, ammonia 75-80 Selective substitution under alkaline catalysis
3 Hydrolysis and esterification Alkaline compound, methanol, sulfuric acid 90-95 (combined) Conversion to ester intermediates
4 Amidation Monomethylamine in methanol Not specified Final amination step

This multi-step synthetic sequence is scalable and yields high purity products, though it involves several purification steps.

Amide Coupling and Reductive Amination Approaches (Related Compounds)

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct amination with 2-chloroisonicotinaldehyde 3-amino-1,2,4-triazole, 2-chloroisonicotinaldehyde Reflux in ethanol, 8 h ~50 Simple, straightforward Moderate yield, purification needed
Multi-step halogenation and substitution Aminonicotinic acid derivatives HCl, H2O2, CuCN, alkaline hydrolysis, methanol 75-95 (per step) High overall yield, scalable Multi-step, requires careful control
Amide coupling and reductive amination 5-chloronicotinic acid HATU, DIPEA, DMF, NaBH(OAc)3 ~98 (coupling) High yield, well-established More suited for amides, not aldehydes

Experimental Data and Characterization

NMR and Mass Spectrometry Data for this compound (from Schiff base synthesis)

Technique Data
^1H NMR (400 MHz, DMSO-d6) δ 9.23 (s, 1H, aldehyde proton), 8.59 (s, 2H, aromatic protons), 7.97 (d, 2H, aromatic protons)
^13C NMR (100 MHz, DMSO) δ 160.16, 156.93, 148.96, 147.02, 125.31, 121.88 (aromatic carbons)
TOF-MS (m/z) Calculated for C8H7ClN5: 208.0390; Found: 208.0395

These data confirm the presence of the aldehyde, amino, and chloro substituents on the pyridine ring.

Scientific Research Applications

3-Amino-5-chloroisonicotinaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Amino-5-chloroisonicotinaldehyde primarily differ in substituent types, positions, and functional groups. Below is a systematic comparison based on available structural similarity data and inferred chemical properties (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS No. Substituents (Position) Functional Group Similarity Score Key Differences vs. Target Compound
2-Amino-5-fluoroisonicotinic acid 1260671-28-0 -NH₂ (2), -F (5) Carboxylic acid 0.91 Amino at position 2 instead of 3; fluorine replaces chlorine; carboxylic acid instead of aldehyde .
2,3,5-Trichloroisonicotinaldehyde 251997-31-6 -Cl (2, 3, 5) Aldehyde 0.91 Additional Cl at positions 2 and 3; lacks amino group, reducing nucleophilicity .
5-Fluoro-2-methylisonicotinic acid 885588-17-0 -CH₃ (2), -F (5) Carboxylic acid 0.89 Methyl group at position 2; fluorine instead of chlorine; lacks amino and aldehyde groups .
2-Chloro-3-fluoroisonicotinic acid 628691-93-0 -Cl (2), -F (3) Carboxylic acid 0.87 Chlorine at position 2; fluorine at position 3; no aldehyde or amino groups .
Methyl 2-amino-5-fluoroisonicotinate 1380331-29-2 -NH₂ (2), -F (5) Ester 0.84 Amino at position 2; ester group instead of aldehyde; fluorine replaces chlorine .
2-Chloro-5-fluoroisonicotinic acid 884494-74-0 -Cl (2), -F (5) Carboxylic acid 0.83 Chlorine at position 2; fluorine at position 5; lacks amino and aldehyde groups .
2,3,5-Trichloroisonicotinic acid 406676-18-4 -Cl (2, 3, 5) Carboxylic acid 0.78 Same substituents as 251997-31-6 but with a carboxylic acid instead of aldehyde .

Key Observations

Chlorine at position 5 (electron-withdrawing) may stabilize the aldehyde group against oxidation compared to fluorine analogs, which are smaller and more electronegative .

Functional Group Impact :

  • Carboxylic acid or ester derivatives (e.g., 1260671-28-0, 1380331-29-2) lack the aldehyde’s electrophilic character, limiting their utility in condensation reactions .
  • The trichloro-substituted analog (251997-31-6) exhibits higher halogen density, likely increasing lipophilicity but reducing solubility in polar solvents compared to the target compound .

Synthetic Applications: this compound’s aldehyde group is critical for forming Schiff bases or heterocycles (e.g., imidazoles), whereas methyl or ester analogs require additional steps for functional group interconversion .

Biological Activity

3-Amino-5-chloroisonicotinaldehyde is a heterocyclic compound characterized by a pyridine ring substituted with an amino group at the 3-position and a chloro group at the 5-position, along with an aldehyde functional group. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C7_7H6_6ClN1_1O
  • Molecular Weight : 156.57 g/mol
  • Structural Features : The presence of the amino and chloro groups enhances its reactivity and binding affinity to biological targets, making it a valuable compound for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits multiple biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to antimicrobial effects by disrupting bacterial metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects by inhibiting bacterial enzymes, thus showcasing its potential in developing new antimicrobial agents.
  • Receptor Binding Studies : The compound's ability to interact with various biological receptors suggests potential applications in targeting specific pathways in disease mechanisms, particularly in cancer research.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study focused on the binding affinity of this compound to bacterial enzymes revealed significant inhibitory effects, indicating its potential as an antimicrobial agent. The unique electronic properties imparted by the chlorine atom enhance its interaction with target enzymes, making it a candidate for further investigation in drug development.
  • Anticancer Research :
    • Derivatives of this compound are being explored for their anticancer properties. Research suggests that modifications of this compound can lead to enhanced cytotoxic effects against cancer cell lines, highlighting its relevance in medicinal chemistry.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Amino-5-bromoisonicotinaldehydeContains bromine instead of chlorineDifferent electronic characteristics affecting reactivity
3-Amino-5-fluoroisonicotinaldehydeContains fluorineFluorine's electronegativity alters binding affinities
3-Amino-6-methoxypicolinonitrileContains methoxy groupEnhanced solubility and reactivity due to methoxy

Q & A

Q. How can mechanistic studies elucidate the role of substituents in this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the chloro and amino groups on reaction kinetics. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping analogs (e.g., replacing Cl with F) provides comparative reactivity data .

Q. What analytical challenges arise in detecting trace degradation products of this compound?

  • Methodological Answer : Degradation products (e.g., carboxylic acids from aldehyde oxidation) require LC-MS/MS with electrospray ionization (ESI) for detection. High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹³C-aldehyde) improve sensitivity and specificity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Perform meta-analysis of existing NMR/IR data, accounting for solvent effects (DMSO vs. CDCl₃) and instrument calibration. Reproduce studies under standardized conditions and validate via interlaboratory comparisons .

Q. What strategies optimize HPLC separation of this compound from structurally similar impurities?

  • Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode (5–95% ACN over 20 min). Adjust pH (2.5–3.5) to enhance peak resolution for amine-containing analogs .

Cross-Disciplinary and Safety Considerations

Q. How can computational modeling integrate with experimental data to predict biological activity?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate electronic descriptors (HOMO-LUMO gaps) with bioactivity, validated by IC₅₀ measurements .

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods, nitrile gloves, and sealed reaction vessels to prevent skin/eye exposure (GHS Category 2A). Waste must be neutralized (e.g., with sodium bicarbonate) before disposal to avoid aquatic toxicity (GHS Category 2) .

Q. How can scalability challenges in multi-step synthesis be addressed?

  • Methodological Answer : Optimize solvent recovery (e.g., rotary evaporation for THF) and automate intermediates’ purification (e.g., flash chromatography systems). Pilot-scale reactions (1–5 mol) identify exothermic risks, requiring jacketed reactors for temperature control .

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